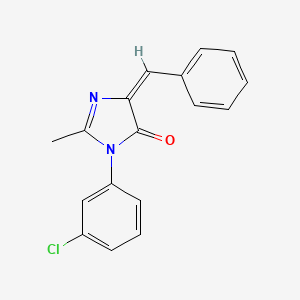

tert-Butyl 3-(cyclohexylamino)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 3-(cyclohexylamino)propanoate” is a chemical compound with a molecular weight of 227.35 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Stereoselective Synthesis

Research on the stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has shown improved selectivity for cis-tert-butylcyclohexanols, highlighting the potential of tert-butyl derivatives in facilitating stereoselective chemical reactions (Hiyoshi et al., 2007).

Biosynthesis Applications

Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media has demonstrated the utility of tert-butyl derivatives in the efficient synthesis of key intermediates for pharmaceuticals, such as atorvastatin and rosuvastatin (Liu et al., 2018).

Material Science and Encapsulation

The encapsulation of nanosized silica by in situ polymerization of tert-butyl acrylate monomer showcases the use of tert-butyl derivatives in developing new materials for technological applications, such as encapsulated inorganic resist technology (Sondi et al., 2000).

Molecular and Crystal Structure Analysis

The molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate has provided insights into the conformation-stabilizing function of weak intermolecular bonding, which is crucial for understanding the behavior of tert-butyl derivatives in solid states (Kozioł et al., 2001).

Catalysis and Chemical Reactions

The role of tert-butyl derivatives in catalysis and chemical reactions is further illustrated by studies on the formation of an oxametallacycle surface intermediate via thermal activation of 1-chloro-2-methyl-2-propanol on Ni(100), which highlights the transformation pathways facilitated by tert-butyl groups (Zhao et al., 2010).

properties

IUPAC Name |

tert-butyl 3-(cyclohexylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGEGRJAGMVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)

![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)

amino}propanoic acid](/img/structure/B6353506.png)

amino}propanoic acid](/img/structure/B6353514.png)

![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)

![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)

![1-{3-[(2-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353551.png)

![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)